3-[(2-Aminopropyl)sulfanyl]benzoicacidhydrochloride
Description
3-[(2-Aminopropyl)sulfanyl]benzoic acid hydrochloride is a synthetic organic compound characterized by a benzoic acid backbone modified with a sulfanyl-linked 2-aminopropyl chain and a hydrochloride salt. Its molecular formula is C₁₀H₁₅ClN₂O₂S, with a molecular weight of 269.76 g/mol (calculated).
Properties
Molecular Formula |
C10H14ClNO2S |
|---|---|
Molecular Weight |
247.74 g/mol |
IUPAC Name |
3-(2-aminopropylsulfanyl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-7(11)6-14-9-4-2-3-8(5-9)10(12)13;/h2-5,7H,6,11H2,1H3,(H,12,13);1H |
InChI Key |
WGEVCJFMNBCQKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=CC=CC(=C1)C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminopropyl)sulfanyl]benzoic acid hydrochloride typically involves the reaction of 3-mercaptobenzoic acid with 2-aminopropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminopropyl)sulfanyl]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(2-Aminopropyl)sulfanyl]benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Aminopropyl)sulfanyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can interact with enzymes or receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular processes. The benzoic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-[(2-Aminopropyl)sulfanyl]benzoic acid hydrochloride with three structurally related compounds: famotidine, 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine hydrochloride, and 4-{[(3-dimethylaminopropyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride.
Key Differences and Implications
Core Backbone: The target compound and 4-{[(3-dimethylaminopropyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride share a benzoic acid core, but the latter lacks a sulfanyl group, replacing it with a tertiary amine linkage. This difference may reduce thioether-mediated reactivity in the dihydrochloride compound . Famotidine features a thiazole ring and sulfamoyl group, contributing to its H₂ receptor antagonism, whereas the target compound’s simpler aminopropyl chain may target different biological pathways .
Sulfanyl Group vs. However, the latter’s triazole and morpholine rings suggest divergent applications in kinase or protease inhibition .
Salt Form: The target compound’s single hydrochloride salt contrasts with the dihydrochloride form of 4-{[(3-dimethylaminopropyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride, which may offer higher solubility but lower stability under basic conditions .
Notes
- Discrepancies in salt forms and functional groups underscore the need for targeted studies on stability, receptor affinity, and metabolic pathways.
- References to "building block" compounds (e.g., ) suggest industrial relevance in combinatorial chemistry .
Biological Activity
3-[(2-Aminopropyl)sulfanyl]benzoic acid hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies that highlight its applications.
- Molecular Formula : C10H14ClN1O2S1
- Molecular Weight : 245.74 g/mol
- IUPAC Name : 3-[(2-Aminopropyl)sulfanyl]benzoic acid hydrochloride
Biological Activity
The compound has been studied for several biological activities, including:
- Antimicrobial Activity : Research indicates that 3-[(2-Aminopropyl)sulfanyl]benzoic acid hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing inhibitory effects that suggest its potential as an antimicrobial agent .
- Anticancer Properties : Preliminary studies have shown that this compound may induce apoptosis in cancer cells. Its mechanism appears to involve the inhibition of specific cellular pathways essential for cancer cell survival .
- Anti-inflammatory Effects : There is evidence suggesting that the compound may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .
The biological activity of 3-[(2-Aminopropyl)sulfanyl]benzoic acid hydrochloride can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Cell Signaling Pathways : It potentially disrupts signaling pathways critical for cancer cell proliferation, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, which are crucial in mediating inflammatory responses.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of 3-[(2-Aminopropyl)sulfanyl]benzoic acid hydrochloride:
- Case Study on Antimicrobial Activity :
- Case Study on Anticancer Effects :
- Case Study on Anti-inflammatory Properties :
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of 3-[(2-Aminopropyl)sulfanyl]benzoic acid hydrochloride:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
